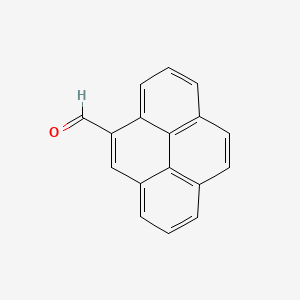
Pyrene-4-carbaldehyde
概要
説明
Pyrene-4-carbaldehyde is an organic compound with the molecular formula C₁₇H₁₀O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, with an aldehyde functional group attached to the fourth carbon atom of the pyrene ring system. This compound is known for its unique photophysical properties and is widely used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: Pyrene-4-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where pyrene is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position. Another method involves the oxidation of pyrene-4-methanol using oxidizing agents like pyridinium chlorochromate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The starting material, pyrene, is subjected to controlled oxidation conditions to achieve high yields of the aldehyde derivative. The process may involve the use of catalysts and specific reaction conditions to ensure efficiency and purity.
化学反応の分析
Types of Reactions: Pyrene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form pyrene-4-carboxylic acid.
Reduction: The aldehyde group can be reduced to form pyrene-4-methanol.
Condensation: It can participate in condensation reactions to form Schiff bases with amines.
Substitution: The aldehyde group can be substituted with other functional groups through nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Primary amines, secondary amines.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
- Pyrene-4-carboxylic acid
- Pyrene-4-methanol
- Schiff bases
- Various substituted pyrene derivatives
科学的研究の応用
Pyrene-4-carbaldehyde is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in various analytical techniques.
Biology: It serves as a fluorescent marker for studying biological systems and interactions.
Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.
Industry: It is employed in the production of advanced materials, including organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of pyrene-4-carbaldehyde is largely dependent on its ability to participate in π-π stacking interactions and its photophysical properties. The aldehyde group allows it to form covalent bonds with various nucleophiles, making it a versatile intermediate in organic synthesis. Its interaction with biological molecules often involves non-covalent interactions, such as hydrogen bonding and van der Waals forces.
類似化合物との比較
- Pyrene-1-carbaldehyde
- Pyrene-2-carbaldehyde
- Pyrene-3-carbaldehyde
Comparison: Pyrene-4-carbaldehyde is unique due to the position of the aldehyde group, which influences its reactivity and photophysical properties. Compared to other pyrene carbaldehydes, it may exhibit different fluorescence characteristics and reactivity patterns, making it suitable for specific applications in materials science and biological research.
特性
IUPAC Name |
pyrene-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O/c18-10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)17(12)16(11)13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAQDSFIIZGZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176786 | |
| Record name | Pyrene-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22245-51-8 | |
| Record name | Pyrene-4-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022245518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














